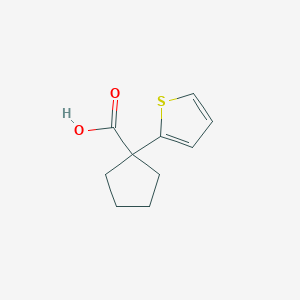

1-(2-Thienyl)cyclopentanecarboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-thiophen-2-ylcyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2S/c11-9(12)10(5-1-2-6-10)8-4-3-7-13-8/h3-4,7H,1-2,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZCLTIDPEQAYOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20632640 | |

| Record name | 1-(Thiophen-2-yl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20632640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202737-46-0 | |

| Record name | 1-(Thiophen-2-yl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20632640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(thiophen-2-yl)cyclopentane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(2-Thienyl)cyclopentanecarboxylic Acid (CAS 202737-46-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-Thienyl)cyclopentanecarboxylic acid, a heterocyclic carboxylic acid of significant interest in medicinal chemistry and drug discovery. The thiophene moiety is a well-established "privileged structure" in pharmaceutical development, known for its bioisosteric relationship with the phenyl group and its presence in numerous approved drugs.[1][2][3] This document details the synthesis, characterization, and potential applications of this compound, offering field-proven insights and detailed experimental protocols.

Introduction: The Significance of the Thiophene Scaffold

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, has emerged as a cornerstone in medicinal chemistry. Its structural similarity to a benzene ring allows it to act as a bioisostere, often leading to enhanced biological activity, improved pharmacokinetic profiles, and novel intellectual property.[2] The incorporation of thiophene rings into molecular scaffolds has given rise to a multitude of successful drugs across various therapeutic areas, including anti-inflammatory agents like Suprofen and Tiaprofenic acid, and antiplatelet drugs like Clopidogrel.[3]

This compound combines this "privileged" thiophene ring with a cyclopentanecarboxylic acid framework. This combination presents a unique three-dimensional structure that can be exploited for targeted interactions with biological macromolecules. The carboxylic acid group provides a key site for hydrogen bonding and salt formation, crucial for receptor binding and formulation development.

Physicochemical and Structural Properties

A summary of the key properties of this compound is presented below.

| Property | Value |

| CAS Number | 202737-46-0 |

| Molecular Formula | C₁₀H₁₂O₂S |

| Molecular Weight | 196.27 g/mol |

| Canonical SMILES | C1CCC(C1)(C2=CC=CS2)C(=O)O |

| InChI Key | CZCLTIDPEQAYOD-UHFFFAOYSA-N |

| Appearance | Expected to be a solid |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process involving the alkylation of 2-thienylacetonitrile with 1,4-dibromobutane to form the cyclopentane ring, followed by the hydrolysis of the resulting nitrile to the desired carboxylic acid. This approach is logical as it builds the core carbocyclic ring while the thiophene moiety is already in place.

Synthetic Workflow

The overall synthetic pathway is illustrated in the diagram below.

Caption: Synthetic pathway for this compound.

Step-by-Step Experimental Protocol

PART A: Synthesis of 1-(2-Thienyl)cyclopentanecarbonitrile

This procedure is adapted from established methods for the cycloalkylation of activated nitriles.[4]

-

Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 4.4 g, 0.11 mol) and wash with dry hexane (3 x 15 mL) to remove the mineral oil. Carefully decant the hexane after each wash. Add 100 mL of dry tetrahydrofuran (THF).

-

Addition of Nitrile: Cool the suspension to 0 °C in an ice bath. Dissolve 2-thienylacetonitrile (12.3 g, 0.1 mol) in 50 mL of dry THF and add it dropwise to the NaH suspension over 30 minutes, maintaining the temperature below 5 °C. The formation of the sodium salt of the nitrile will be observed.

-

Cyclization: After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. Then, add 1,4-dibromobutane (21.6 g, 0.1 mol) dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.

-

Reaction Completion: After the addition of 1,4-dibromobutane, remove the ice bath and allow the reaction mixture to warm to room temperature. Heat the mixture to reflux (approximately 66 °C) and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and cautiously quench by the slow addition of 100 mL of water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL). Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

-

Purification: Filter the solution and concentrate the solvent under reduced pressure. The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield 1-(2-thienyl)cyclopentanecarbonitrile.

PART B: Hydrolysis to this compound

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the 1-(2-thienyl)cyclopentanecarbonitrile (0.08 mol) obtained from the previous step with a mixture of 100 mL of water, 50 mL of concentrated sulfuric acid, and 50 mL of acetic acid.

-

Hydrolysis: Heat the mixture to reflux (approximately 110-120 °C) and maintain for 24 hours. The hydrolysis of a nitrile to a carboxylic acid under strong acidic conditions is a standard and reliable transformation.[5]

-

Work-up: Cool the reaction mixture to room temperature and pour it over 200 g of crushed ice. A solid precipitate of the carboxylic acid should form.

-

Isolation and Purification: Collect the solid by vacuum filtration and wash with cold water until the washings are neutral to pH paper. The crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water or toluene) to yield pure this compound.

Spectroscopic Characterization

While specific experimental spectra for this compound are not widely published, the expected spectral data can be reliably predicted based on the analysis of its constituent functional groups and comparison with analogous structures.[6][7][8][9]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the thiophene ring protons, the cyclopentane ring protons, and the carboxylic acid proton.

Caption: Predicted ¹H NMR chemical shifts for the title compound.

-

δ 10.0-12.0 ppm (s, 1H): A broad singlet corresponding to the acidic proton of the carboxylic acid group. This signal would disappear upon D₂O exchange.[9]

-

δ 7.20-7.40 ppm (m, 1H): Multiplet for the proton at the 5-position of the thiophene ring.

-

δ 6.90-7.10 ppm (m, 2H): Overlapping multiplets for the protons at the 3- and 4-positions of the thiophene ring.

-

δ 1.80-2.80 ppm (m, 8H): A series of complex multiplets corresponding to the eight protons of the cyclopentane ring.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Carbon Atom Assignment |

| 180-185 | Carboxylic acid carbonyl (C=O) |

| 145-150 | Quaternary carbon of thiophene (C2) |

| 125-128 | Thiophene CH (C5) |

| 123-126 | Thiophene CH (C3 and C4) |

| 55-60 | Quaternary carbon of cyclopentane |

| 35-45 | Cyclopentane CH₂ (adjacent to quaternary C) |

| 25-30 | Cyclopentane CH₂ |

Predicted Infrared (IR) Spectrum

The IR spectrum is expected to show characteristic absorption bands for the carboxylic acid and the thiophene ring.[8][9]

-

3300-2500 cm⁻¹ (broad): O-H stretching of the carboxylic acid, indicative of hydrogen bonding.

-

~1700 cm⁻¹ (strong): C=O stretching of the carboxylic acid carbonyl group.

-

~3100 cm⁻¹ (weak): C-H stretching of the aromatic thiophene ring.

-

~1450 cm⁻¹ and ~1380 cm⁻¹: C-H bending of the cyclopentane alkyl groups.

-

~1200-1300 cm⁻¹: C-O stretching of the carboxylic acid.

Predicted Mass Spectrum (MS)

In mass spectrometry (electron ionization), the molecule is expected to show a molecular ion peak and characteristic fragmentation patterns.

-

m/z 196: Molecular ion peak [M]⁺.

-

m/z 151: Loss of the carboxyl group (-COOH).

-

m/z 111: Fragment corresponding to the thienyl-cyclopentyl cation.

-

m/z 83: Thiophene cation.

Potential Applications in Drug Discovery

While specific biological activities for this compound are not extensively documented in publicly available literature, its structural motifs suggest several promising avenues for investigation. The combination of a rigid, aromatic heterocycle and a flexible, lipophilic carbocycle with a key hydrogen-bonding group makes it an attractive scaffold for targeting a variety of biological systems.

-

Anti-inflammatory Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) are carboxylic acids. The thiophene ring is present in known anti-inflammatory drugs like tiaprofenic acid.[3]

-

Antimicrobial and Antifungal Agents: Thiophene derivatives have demonstrated a broad spectrum of antimicrobial and antifungal activities.[10]

-

Neurological Disorders: The thienobenzodiazepine structure of olanzapine, an antipsychotic, highlights the potential of thiophene-containing compounds to interact with central nervous system targets.[2]

Conclusion

This compound is a valuable building block for the synthesis of novel chemical entities with potential therapeutic applications. The synthetic route outlined in this guide is robust and relies on well-established chemical transformations. The predicted spectroscopic data provides a reliable framework for the characterization and quality control of this compound. Given the proven track record of thiophene-containing molecules in medicine, this compound represents a promising starting point for the development of new drug candidates.

References

-

Shafiee, A., et al. (2022). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Online] Available at: [Link]

-

National Center for Biotechnology Information. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Online] Available at: [Link]

-

Slideshare. Heterocyclic compounds - Thiophene - Synthesis of Thiophene - Characteristic reactions of Thiophene - Medicinal uses of Thiophene. [Online] Available at: [Link]

-

NIST. Cyclopentylcarboxylic acid. [Online] Available at: [Link]

-

NIST. Cyclopentylcarboxylic acid. [Online] Available at: [Link]

-

Chemistry LibreTexts. 20.9: Spectroscopy of Carboxylic Acids and Nitriles. [Online] Available at: [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. Cyclodienones. Part 8. Hydrolysis of 5-oxo-2,4-di-t-butylcyclopenta-1,3-dienecarbonitrile. [Online] Available at: [Link]

-

ResearchGate. Cycloalkylation of phenylacetonitrile with 1,4-dibromobutane catalyzed by aqueous sodium hydroxide and a new phase transfer reagent, Dq-Br. [Online] Available at: [Link]

Sources

- 1. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cyclodienones. Part 8. Hydrolysis of 5-oxo-2,4-di-t-butylcyclopenta-1,3-dienecarbonitrile - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. 1-Phenylcyclopentanecarboxylic acid(77-55-4) 1H NMR spectrum [chemicalbook.com]

- 7. Cyclopentylcarboxylic acid [webbook.nist.gov]

- 8. Cyclopentylcarboxylic acid [webbook.nist.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Heterocyclic compounds - Thiophene - Synthesis of Thiophene - Characteristic reactions of Thiophene - Medicinal uses of Thiophene | PPTX [slideshare.net]

Physicochemical properties of 1-(2-Thienyl)cyclopentanecarboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Thienyl)cyclopentanecarboxylic Acid

Abstract: This guide provides a comprehensive technical overview of the physicochemical properties of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet. It delves into the causality behind experimental methodologies for characterizing novel chemical entities, offering field-proven insights and self-validating protocols. We will explore the structural attributes, predictable physicochemical parameters, and detailed experimental workflows for determining properties such as solubility, pKa, and spectral characteristics. The overarching goal is to equip scientists with the foundational knowledge and practical methods required to fully characterize this and similar molecules, thereby accelerating research and development initiatives.

Introduction and Molecular Overview

This compound is a heterocyclic carboxylic acid featuring a cyclopentane ring and a thiophene moiety attached at the alpha position to the carboxyl group. This unique combination of a saturated carbocycle and an aromatic heterocycle imparts specific chemical characteristics that are of significant interest in medicinal chemistry and material science. The thiophene ring is a common bioisostere for a phenyl ring, often used to modulate metabolic stability, solubility, and receptor-binding interactions. The cyclopentanecarboxylic acid scaffold provides a rigid framework for orienting functional groups in three-dimensional space.

Analogous structures, such as those based on 1-phenylcyclopentanecarboxylic acid, have been investigated as potent and selective sigma-1 ligands, demonstrating potential as antitussive, anticonvulsant, and anti-ischemic agents.[1] Therefore, a thorough understanding of the physicochemical properties of this compound is a critical first step in evaluating its potential as a drug candidate or a key synthetic intermediate.

Table 1: Compound Identification and Structural Properties

| Property | Value | Source |

| IUPAC Name | 1-(thiophen-2-yl)cyclopentane-1-carboxylic acid | - |

| CAS Number | 202737-46-0 | [2] |

| Molecular Formula | C₁₀H₁₂O₂S | [2] |

| Molecular Weight | 196.27 g/mol | [2] |

| Chemical Structure | - |

Core Physicochemical Parameters: A Predictive Summary

Direct experimental data for this compound is not extensively published. However, based on its constituent parts—cyclopentanecarboxylic acid and 2-thiophenecarboxylic acid—we can predict its general characteristics. These predictions serve as a baseline hypothesis for experimental verification.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value / Range | Rationale and Comparative Data |

| Physical State | Solid at room temperature | Carboxylic acids of this molecular weight are typically solids. 2-Thiophenecarboxylic acid has a melting point of 129-131 °C. |

| Melting Point (°C) | 100 - 140 | Expected to be higher than cyclopentanecarboxylic acid (3-5 °C)[3] due to increased molecular weight and potential for π-stacking from the thiophene ring. |

| Boiling Point (°C) | > 250 | Expected to be significantly higher than cyclopentanecarboxylic acid (216 °C)[3][4][5] due to increased mass and polarity. |

| Aqueous Solubility | Sparingly soluble to insoluble | The nonpolar cyclopentyl and thiophene groups will likely dominate over the polar carboxylic acid, reducing water solubility.[6][7] |

| pKa | ~4.0 - 5.0 | Similar to other carboxylic acids. Cyclopentanecarboxylic acid has a pKa of 4.99.[3] The electron-withdrawing nature of the thiophene ring may slightly lower the pKa (increase acidity) compared to its cyclopentyl-only analog. |

Experimental Characterization: Protocols and Insights

The following sections provide detailed, step-by-step protocols for the experimental determination of the key physicochemical properties. The choice of these methods is grounded in their reliability, reproducibility, and the depth of information they provide.

Solubility Profile Determination

Expertise & Causality: A compound's solubility dictates its formulation, bioavailability, and reaction conditions. A systematic solubility assessment in solvents of varying polarity and pH is fundamental. We employ a hierarchical testing scheme to classify the compound based on its acidic functional group. The reaction with bases like NaOH and NaHCO₃ is not just a solubility test but a chemical confirmation of the carboxylic acid's presence.[6][7] The production of CO₂ gas with NaHCO₃ is a definitive test for acids stronger than carbonic acid.[6][8]

Experimental Protocol: Qualitative Solubility Classification

-

Preparation: Prepare stock solutions of 5% (w/v) NaOH, 5% (w/v) NaHCO₃, and 5% (v/v) HCl in deionized water.

-

Water Solubility: Add ~25 mg of this compound to a test tube containing 0.75 mL of deionized water. Vigorously shake the tube for 1-2 minutes. Observe if the solid dissolves completely.[7][9]

-

5% NaOH: If insoluble in water, add ~25 mg of the compound to a new test tube with 0.75 mL of 5% NaOH solution. Shake vigorously. Solubility indicates the presence of an acidic group (formation of the water-soluble sodium salt).[6][7]

-

5% NaHCO₃: If insoluble in water, add ~25 mg of the compound to a new test tube with 0.75 mL of 5% NaHCO₃ solution. Shake and observe for both dissolution and the evolution of CO₂ gas (effervescence).[6][7][8] Solubility and gas evolution confirm a carboxylic acid.

-

5% HCl: To a separate sample, test solubility in 5% HCl. The compound is expected to be insoluble, confirming the absence of a basic functional group.[7][9]

-

Organic Solvents: Test solubility in common organic solvents like methanol, ethanol, DMSO, and dichloromethane to establish a profile for synthetic and analytical applications.

Visualization: Solubility Classification Workflow

Caption: Figure 1: Hierarchical workflow for the qualitative solubility classification of an unknown organic compound.

Acid Dissociation Constant (pKa) Determination

Expertise & Causality: The pKa is a quantitative measure of a molecule's acidity in solution. It is a critical parameter in drug development, as it governs the charge state of the molecule at a given pH, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. Potentiometric titration is the gold standard for pKa determination due to its precision and direct measurement of pH changes upon addition of a titrant.[10] The pKa is determined from the resulting titration curve by identifying the pH at the half-equivalence point, where the concentrations of the acidic and conjugate base forms are equal, as described by the Henderson-Hasselbalch equation.[11]

Experimental Protocol: Potentiometric Titration

-

Sample Preparation: Accurately weigh approximately 0.1-0.2 g of this compound and dissolve it in ~100 mL of deionized water.[11] If solubility is an issue, a co-solvent like methanol or DMSO may be used, but the resulting "apparent pKa" must be noted as specific to that solvent system.[10]

-

Apparatus Setup: Calibrate a pH meter using standard buffer solutions (pH 4.0, 7.0, and 10.0). Place the calibrated pH electrode and a magnetic stir bar into the sample solution.

-

Titration: Use a calibrated burette to add a standardized solution of 0.1 M NaOH in small, precise increments (e.g., 0.1 or 0.2 mL).

-

Data Collection: After each addition of NaOH, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH. Continue this process until the pH has risen significantly past the expected equivalence point (e.g., to pH 11-12).

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

-

Determine the equivalence point (Veq), which is the point of maximum slope on the curve (the inflection point). This can be found using the first or second derivative of the curve.

-

The half-equivalence point occurs at Veq / 2.

-

The pKa is the pH value at the half-equivalence point.[11]

-

-

Trustworthiness: Perform the titration in triplicate to ensure reproducibility and report the average pKa with the standard deviation.

Visualization: pKa Determination Workflow

Caption: Figure 2: Process flow from experimental setup to data analysis for determining pKa via potentiometric titration.

Spectroscopic Characterization

Expertise & Causality: Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. Each technique probes different aspects of the molecule's framework and functional groups. NMR spectroscopy maps the carbon-hydrogen framework, IR spectroscopy identifies functional groups by their vibrational frequencies, and mass spectrometry determines the molecular weight and fragmentation patterns.

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Region / Shift | Expected Signal and Interpretation |

| ¹H NMR | ~12.0 ppm | 1H, singlet, broad: Carboxylic acid proton (-COOH). Disappears upon D₂O exchange.[12] |

| ~7.0 - 7.5 ppm | 3H, multiplet: Protons on the thiophene ring. | |

| ~1.6 - 2.8 ppm | 9H, multiplet: Protons on the cyclopentane ring and the alpha-proton. | |

| ¹³C NMR | ~175 - 185 ppm | Carbonyl carbon of the carboxylic acid.[13] |

| ~125 - 145 ppm | Carbons of the thiophene ring. | |

| ~25 - 60 ppm | Carbons of the cyclopentane ring, including the alpha-carbon. | |

| IR Spectroscopy | 2500-3300 cm⁻¹ | Broad absorption: O-H stretch of the hydrogen-bonded carboxylic acid dimer.[12] |

| ~1700 cm⁻¹ | Strong, sharp absorption: C=O stretch of the carboxylic acid.[12] | |

| ~1600, ~1450 cm⁻¹ | Absorptions corresponding to C=C stretching within the thiophene ring. | |

| Mass Spec. (EI) | M⁺ at 196.27 | Molecular ion peak. |

| M-45 | Loss of the -COOH group. | |

| M-111 | Loss of the cyclopentanecarboxylic acid moiety. |

Relevance in Drug Discovery

The structural motif of this compound is valuable for several reasons in a drug discovery context:

-

Scaffold Rigidity: The cyclopentane ring restricts conformational flexibility, which can lead to higher binding affinity and selectivity for a biological target.[14]

-

Metabolic Stability: The thiophene ring, while aromatic, can offer a different metabolic profile compared to a phenyl ring, potentially blocking sites of metabolic oxidation.

-

Hydrogen Bonding: The carboxylic acid group is a versatile hydrogen bond donor and acceptor and can form salt bridges with basic residues (like lysine or arginine) in a protein's active site.

-

Lipophilicity Modulation: The combination of the lipophilic thiophene and cyclopentane rings with the hydrophilic carboxylic acid allows for fine-tuning of the overall lipophilicity (LogP), a key parameter for cell permeability and ADME properties.

Conclusion

This compound represents a class of molecules with significant potential in synthetic and medicinal chemistry. While direct experimental data is sparse, this guide has established a framework for its comprehensive characterization. By applying the detailed protocols for determining solubility, pKa, and spectral properties, researchers can build a robust data package for this compound. This process of systematic physicochemical profiling is a cornerstone of modern drug development, transforming promising molecular structures into well-understood chemical entities ready for further investigation.

References

- Title: Experiment 4 (i)

- Title: LAB 5 - CARBOXYLIC ACIDS AND DERIVATIVES Source: Chemistry LibreTexts URL

- Source: Cengage Learning (via lab supplement)

-

Title: Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants Source: ACS Publications - Analytical Chemistry URL: [Link]

-

Title: Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra Source: RSC Publishing - Analytical Methods URL: [Link]

- Title: Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without - The University of East Anglia Source: University of East Anglia Repository URL

- Title: experiment 1 determination of solubility class Source: University of Technology, Iraq URL

- Title: EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Source: University of Technology, Iraq URL

- Title: Lab Report for Carboxylic Acid Unknown: Pandemic-Modified Source: University Course Material URL

-

Title: APPENDIX A: MEASUREMENT OF ACIDITY (pKA) Source: ECETOC (European Centre for Ecotoxicology and Toxicology of Chemicals) URL: [Link]

-

Title: Synthesis of cyclopentyl 2-thienyl ketone tiletamine and tiletamine acid addition salts such as tiletamine hydrochloride Source: Justia Patents URL: [Link]

-

Title: Cyclopentanecarboxylic acid Source: Wikipedia URL: [Link]

- Title: WO2000049012A1 - Process for the production of cyclopentyl 2-thienyl ketone Source: Google Patents URL

- Title: EP1029858A1 - Process for the production of cyclopentyl 2-thienyl ketone Source: Google Patents URL

- Title: US6147226A - Synthesis of cyclopentyl 2-thienyl ketone, tiletamine and tiletamine acid addition salts, such as tiletamine hydrochloride Source: Google Patents URL

-

Title: Cyclopentanecarboxylic acid Source: Wikipedia URL: [Link]

-

Title: Cyclopentanecarboxylic acid | C6H10O2 | CID 18840 Source: PubChem - NIH URL: [Link]

-

Title: Cyclopentanecarboxylic acid Source: CAS Common Chemistry URL: [Link]

-

Title: Process for the production of cyclopentyl 2-thienyl ketone Source: European Patent Office URL: [Link]

-

Title: Cyclopentylcarboxylic acid Source: NIST WebBook URL: [Link]

-

Title: Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands Source: PubMed URL: [Link]

-

Title: Transannular C–H Functionalization of Cycloalkane Carboxylic Acids Source: PMC - NIH URL: [Link]

-

Title: 20.9: Spectroscopy of Carboxylic Acids and Nitriles Source: Chemistry LibreTexts URL: [Link]

-

Title: The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules Source: PubMed URL: [Link]

-

Title: 20.8: Spectroscopy of Carboxylic Acids and Nitriles Source: Chemistry LibreTexts URL: [Link]

Sources

- 1. Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cyclopentanecarboxylic acid, 1-(2-thienyl)-;202737-46-0 [abichem.com]

- 3. Cyclopentanecarboxylic acid | 3400-45-1 [chemicalbook.com]

- 4. Cyclopentanecarboxylic acid(3400-45-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. Cyclopentanecarboxylic acid - Wikipedia [en.wikipedia.org]

- 6. www1.udel.edu [www1.udel.edu]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. uoalfarahidi.edu.iq [uoalfarahidi.edu.iq]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. web.williams.edu [web.williams.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Conformation of 1-(2-Thienyl)cyclopentanecarboxylic Acid

This guide provides a detailed exploration of the molecular structure and conformational landscape of 1-(2-thienyl)cyclopentanecarboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles of stereochemistry with advanced analytical and computational methodologies to offer a comprehensive understanding of this molecule's three-dimensional architecture.

Introduction: The Significance of Molecular Conformation in Drug Design

The biological activity of a molecule is intrinsically linked to its three-dimensional shape. The specific arrangement of atoms in space, or conformation, dictates how a molecule interacts with its biological target, such as a receptor or enzyme. For drug development professionals, a profound understanding of a compound's conformational preferences is paramount for designing effective and selective therapeutic agents. This compound, with its combination of a flexible cyclopentane ring and an aromatic thienyl moiety, presents a compelling case study in conformational analysis. The interplay between these two structural motifs governs the overall shape of the molecule and, consequently, its potential pharmacological profile.

Part 1: Deconstructing the Molecular Architecture

The molecular structure of this compound (Molecular Formula: C₁₀H₁₂O₂S) is characterized by a central cyclopentanecarboxylic acid core to which a 2-thienyl group is attached at the C1 position of the cyclopentane ring.

Table 1: Key Structural Features of this compound

| Feature | Description | Significance |

| Cyclopentane Ring | A five-membered saturated carbocyclic ring. | Inherently flexible, adopting non-planar conformations to minimize ring strain. |

| Carboxylic Acid Group | A -COOH functional group attached to the cyclopentane ring. | A key site for hydrogen bonding and potential ionic interactions. |

| 2-Thienyl Group | A five-membered aromatic heterocycle containing a sulfur atom. | Introduces steric bulk and electronic effects that influence the overall conformation. |

| Chiral Center | The C1 carbon of the cyclopentane ring is a chiral center. | The molecule can exist as two enantiomers (R and S), which may have different biological activities. |

Part 2: The Conformational Landscape of the Cyclopentane Ring

A planar cyclopentane ring would suffer from significant torsional strain due to the eclipsing of hydrogen atoms on adjacent carbons. To alleviate this strain, the ring puckers into non-planar conformations. The two primary low-energy conformations are the "envelope" (Cₛ symmetry) and the "twist" or "half-chair" (C₂ symmetry).

-

Envelope Conformation: Four carbon atoms are coplanar, while the fifth is out of the plane, resembling a sealed envelope.

-

Twist Conformation: No three atoms are coplanar, leading to a twisted arrangement that further minimizes torsional strain.

The energy barrier between these conformations is low, allowing for rapid interconversion at room temperature, a phenomenon known as pseudorotation.

Part 3: Influence of the 2-Thienyl and Carboxylic Acid Substituents

A computational study on cyclopentylcarboxylic acid fluoride revealed that the most stable conformers are of the "twist" type, specifically designated as "twist-gauche" and "twist-trans". This suggests that the molecule avoids conformations where the substituents are in a purely axial or equatorial position, as would be seen in a rigid cyclohexane ring. Instead, the substituents occupy positions that minimize steric interactions while maintaining favorable electronic arrangements.

For this compound, the conformational analysis is further complicated by the rotation around the single bond connecting the thiophene ring to the cyclopentane ring. The orientation of the thiophene ring relative to the carboxylic acid group will be governed by a balance of steric hindrance and potential intramolecular interactions, such as hydrogen bonding between the carboxylic acid proton and the sulfur atom of the thiophene ring.

Part 4: Methodologies for Conformational Analysis

A multi-faceted approach combining experimental and computational techniques is essential for a thorough conformational analysis of this compound.

Experimental Techniques

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.

-

¹H NMR: The coupling constants (³J values) between vicinal protons on the cyclopentane ring are dependent on the dihedral angle between them, as described by the Karplus equation. By analyzing these coupling constants, it is possible to deduce the preferred ring conformation.

-

Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments, such as NOESY and ROESY, provide information about the through-space proximity of protons. This can be used to determine the relative orientation of the thienyl and carboxylic acid groups.

Protocol for NMR-Based Conformational Analysis:

-

Sample Preparation: Dissolve a high-purity sample of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: Acquire high-resolution ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY/ROESY spectra on a high-field NMR spectrometer (≥500 MHz).

-

Spectral Analysis:

-

Assign all proton and carbon resonances using 2D correlation spectra.

-

Extract vicinal proton-proton coupling constants from the high-resolution ¹H spectrum.

-

Analyze NOE cross-peaks to identify protons that are close in space.

-

-

Conformational Modeling: Use the experimental coupling constants and NOE restraints to build and validate a 3D model of the molecule's preferred conformation in solution.

Single-crystal X-ray diffraction provides the most definitive information about the conformation of a molecule in the solid state.

Workflow for X-ray Crystallography:

Caption: Workflow for X-ray Crystal Structure Determination.

Computational Modeling

In the absence of direct experimental data, computational modeling provides invaluable insights into the conformational preferences of a molecule.

Molecular mechanics methods can be used to perform a conformational search to identify low-energy conformers.

Higher-level quantum mechanics calculations, such as Density Functional Theory (DFT), can be used to accurately determine the relative energies of different conformers and the energy barriers between them.

Computational Workflow for Conformational Analysis:

Caption: Computational Workflow for Conformational Analysis.

Part 5: Predicted Conformational Preferences and Implications

Based on the analysis of analogous structures, it is predicted that this compound will adopt a twist conformation in its lowest energy state. The relative orientation of the 2-thienyl and carboxylic acid groups will likely be a "gauche" or "trans" arrangement to minimize steric clashes. The exact dihedral angle between the two rings will be a fine balance between steric repulsion and potential weak intramolecular hydrogen bonding.

Logical Relationship of Influencing Factors:

Caption: Factors Influencing the Conformation of this compound.

For drug development, this predicted conformational preference is critical. The spatial arrangement of the carboxylic acid's hydrogen bond donor/acceptor capabilities and the aromatic, lipophilic thienyl ring will define the pharmacophore presented to a biological target. Understanding and, if necessary, modifying this conformational landscape through medicinal chemistry efforts can lead to improved potency, selectivity, and pharmacokinetic properties.

Conclusion

While a definitive experimental structure of this compound is yet to be reported, a comprehensive understanding of its likely molecular structure and conformation can be achieved through the application of established principles of stereochemistry and by drawing parallels with closely related molecules. The inherent flexibility of the cyclopentane ring, coupled with the steric and electronic demands of the 2-thienyl and carboxylic acid substituents, dictates a preference for non-planar twist conformations. The methodologies outlined in this guide provide a robust framework for the detailed conformational analysis of this and similar molecules, which is an indispensable component of modern drug discovery and development.

References

-

Conformational analysis of cycloalkanes. (2015). SciSpace. This article provides a foundational understanding of the conformational preferences of cycloalkanes, including cyclopentane. Available at: [Link]

-

Conformational analysis and structure of cyclopentylcarboxylic acid fluoride. (1990). Journal of Molecular Structure: THEOCHEM. This paper details a computational study on a closely related molecule, providing insights into the likely conformations of the cyclopentanecarboxylic acid core. Available at: [Link]

-

NMR Spectroscopy: a Tool for Conformational Analysis. (n.d.). AUREMN. This review discusses the application of NMR techniques for the conformational analysis of organic molecules. Available at: [Link]

-

Computational Modeling and Design of New Inhibitors of Carbapenemases: A Discussion from the EPIC Alliance Network. (2021). Molecules. This article highlights the role of computational modeling in understanding molecule-target interactions, a key application of conformational analysis. Available at: [Link]

Solubility and stability of 1-(2-Thienyl)cyclopentanecarboxylic acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Physicochemical Properties of 1-(2-Thienyl)cyclopentanecarboxylic Acid.

Introduction: The Significance of Physicochemical Profiling

This compound is a unique molecule integrating a thiophene ring, known for its diverse roles in medicinal chemistry, with a cyclopentanecarboxylic acid moiety. This structure suggests potential applications in drug discovery, where the carboxylic acid group can serve as a key interaction point with biological targets or modulate pharmacokinetic properties. However, the successful development of any active pharmaceutical ingredient (API) is fundamentally dependent on a thorough understanding of its physicochemical properties. Solubility and stability are paramount among these, as they directly influence bioavailability, manufacturability, and shelf-life.

This guide provides a comprehensive framework for evaluating the aqueous solubility and chemical stability of this compound. It is designed for researchers and drug development professionals, offering not just protocols, but the underlying scientific rationale for experimental design and data interpretation. The methodologies described herein are grounded in established principles and authoritative guidelines to ensure data integrity and reproducibility.

Part 1: Aqueous Solubility Assessment

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. For an acidic compound like this compound, solubility is intrinsically linked to the pH of the medium due to the ionization of the carboxylic acid group. Understanding this relationship is essential for predicting its behavior in the gastrointestinal tract and for developing suitable formulations.

Theoretical Framework: The Henderson-Hasselbalch Relationship

The solubility of an ionizable compound is governed by the Henderson-Hasselbalch equation, which relates pH, the compound's acidity constant (pKa), and the ratio of the ionized to the un-ionized form. The total solubility (ST) at a given pH is the sum of the intrinsic solubility of the un-ionized form (S0) and the concentration of the ionized form. For a monoprotic acid, this relationship can be expressed as:

ST = S0 * (1 + 10(pH - pKa))

This equation underscores the necessity of first determining the intrinsic solubility (solubility of the free acid at a pH well below the pKa) and the pKa to predict solubility across the physiological pH range.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method remains the gold standard for solubility measurement due to its simplicity and reliability. This protocol is designed to determine the thermodynamic equilibrium solubility.

Step-by-Step Methodology:

-

Preparation of Buffers: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 2.0, 4.5, 6.8, and 7.4) using standard buffer systems like phosphate or citrate. Verify the final pH of each buffer after preparation.

-

Compound Addition: Add an excess amount of this compound to a known volume of each buffer in a clear glass vial. The excess solid should be clearly visible to ensure saturation.

-

Equilibration: Seal the vials and place them in a constant temperature shaker or rotator (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a minimum of 24-48 hours. A preliminary time-to-equilibrium study can be conducted by taking measurements at various time points (e.g., 24, 48, 72 hours) to confirm that equilibrium has been reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully withdraw a small aliquot of the clear supernatant. Immediately dilute the aliquot with a suitable mobile phase or solvent to prevent precipitation. A precise dilution factor is critical for accurate quantification.

-

Quantification: Analyze the diluted samples using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of the compound is used to determine the concentration in the diluted samples.

-

pH Verification: Measure the pH of the remaining supernatant in each vial to confirm the final equilibrium pH.

Data Presentation: Solubility Profile

The results should be summarized in a clear, tabular format.

| Buffer pH (Initial) | Equilibrium pH (Final) | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) |

| 2.0 | 2.01 | 25 | Data | Data |

| 4.5 | 4.52 | 25 | Data | Data |

| 6.8 | 6.79 | 25 | Data | Data |

| 7.4 | 7.41 | 25 | Data | Data |

Workflow Visualization: Solubility Assessment

Caption: Workflow for a forced degradation study to assess chemical stability.

Conclusion and Forward Outlook

The experimental frameworks detailed in this guide provide a robust starting point for the comprehensive characterization of this compound. The solubility data generated across the physiological pH range will be invaluable for predicting in vivo dissolution and absorption, guiding formulation development from an early stage. Similarly, the forced degradation studies will elucidate the compound's intrinsic stability, identify its most likely degradation pathways, and establish a validated analytical method for its reliable quantification in future studies.

By investing in this foundational physicochemical profiling, researchers and developers can mitigate risks, streamline development timelines, and build a solid foundation for the successful progression of this promising molecule from the laboratory to clinical application.

References

-

Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. [Link]

-

Avdeef, A. (2007). The Rise of Shake-Flask Solubility. Solubility & Dissolution Data Online, 1. [Link]

-

ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

Bagal, S. K., Bungay, P. J., Denton, S. M., et al. (2015). Oxidative metabolism of thiophenes. Drug Metabolism and Disposition, 43(8), 1139-1147. [Link]

-

ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

Alsante, K. M., Ando, A., Brown, R., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews, 59(1), 29-37. [Link]

The Thiophene Carboxylic Acid Scaffold: A Privileged Motif in Drug Discovery and Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Thiophene Core

The thiophene ring, a five-membered aromatic heterocycle containing a single sulfur atom, is a cornerstone in the field of medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have established it as a "privileged scaffold" – a molecular framework that is capable of providing ligands for more than one type of receptor or enzyme. When functionalized with a carboxylic acid group, the resulting thiophene carboxylic acid moiety gains an ionizable handle that can critically participate in binding to biological targets, enhancing both potency and pharmacokinetic properties. This guide provides a comprehensive overview of the diverse biological activities exhibited by thiophene carboxylic acids, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their potential as therapeutic agents.

Thiophene and its derivatives are not only prevalent in numerous natural products but are also integral components of several blockbuster synthetic drugs.[1][2][3] The stability of the thiophene ring to oxidative metabolism, coupled with the diverse synthetic routes available for its derivatization, makes it an attractive starting point for the design of novel bioactive molecules.[1] This guide will explore the key synthetic strategies for accessing this versatile scaffold.

Key Synthetic Routes to Thiophene Carboxylic Acids

Several named reactions are instrumental in the synthesis of substituted thiophenes, which can then be further modified to include the carboxylic acid functionality.

-

Gewald Aminothiophene Synthesis: This is a widely used method for the preparation of 2-aminothiophenes, which are valuable precursors for a variety of derivatives.[1][4]

-

Fiesselmann Thiophene Synthesis: An extension of the Woodward condensation, this reaction utilizes thioglycolic acid derivatives and α,β-unsaturated esters to produce substituted thiophenes.[1][4]

-

Hinsberg Synthesis: This method involves the reaction of dialkyl thiodiacetate with 1,2-diketones to yield thiophene carboxylic acid derivatives.[4]

Caption: Overview of key synthetic strategies for thiophene derivatives.

Antimicrobial Activity: A Renewed Assault on Drug-Resistant Pathogens

The emergence of multidrug-resistant (MDR) bacteria poses a significant threat to global health, necessitating the discovery of novel antimicrobial agents. Thiophene carboxylic acids and their derivatives have demonstrated promising activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[5][6][7][8][9]

Mechanism of Action

The precise mechanisms of antimicrobial action for thiophene derivatives can vary. Some compounds are believed to disrupt the bacterial cell membrane, leading to increased permeability and cell death.[8] Docking studies have suggested that certain thiophene derivatives may bind to and inhibit the function of essential bacterial proteins, such as outer membrane proteins (OMPs) in Gram-negative bacteria.[8] The thiophene scaffold's lipophilicity can facilitate its passage through the lipid-rich bacterial cell wall, allowing it to reach intracellular targets.

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of thiophene carboxylic acid derivatives is highly dependent on the nature and position of substituents on the thiophene ring and the derivatization of the carboxylic acid group.

| Compound Class | Key Structural Features | Observed Activity | Reference |

| 2-Thiophene Carboxylic Acid Thioureides | Varied substitutions on the thiourea nitrogen | Active against Gram-positive and Gram-negative bacteria, and fungi. MIC values range from 7.8 to 500 µg/mL. | [5][6][7] |

| Thiophene-Furan-Carboxylic Acids | Natural products with a thiophene moiety | Potent antimicrobial activity against E. coli, S. aureus, and C. albicans with MICs in the low µg/mL range. | [10] |

| Benzo[b]thiophene Acylhydrazones | Combination of benzothiophene and acylhydrazone moieties | Effective against multidrug-resistant Staphylococcus aureus (MRSA) with MICs as low as 4 µg/mL. | [11] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and quantitative technique for determining the MIC of an antimicrobial agent.[5][7]

Objective: To determine the lowest concentration of a thiophene carboxylic acid derivative that inhibits the visible growth of a specific microorganism.

Materials:

-

Test compounds (thiophene carboxylic acid derivatives)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Preparation of Inoculum: Culture the bacterial strain overnight in CAMHB. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution of Test Compounds: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compounds in CAMHB directly in the 96-well plate.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Caption: Experimental workflow for MIC determination.

Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade

Chronic inflammatory diseases represent a significant therapeutic challenge. Thiophene-based compounds, including some carboxylic acid derivatives, have emerged as potent anti-inflammatory agents.[3][12][13] Commercially available non-steroidal anti-inflammatory drugs (NSAIDs) such as Tinoridine and Tiaprofenic acid feature a thiophene core.[3][12]

Mechanism of Action: COX and LOX Inhibition

A primary mechanism of action for many thiophene-based anti-inflammatory agents is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[12][13] These enzymes are crucial in the arachidonic acid cascade, which produces pro-inflammatory mediators like prostaglandins and leukotrienes. By inhibiting COX-1 and/or COX-2, these compounds can reduce pain and inflammation. Some derivatives also exhibit 5-LOX inhibitory activity, which can further contribute to their anti-inflammatory profile.[12]

Caption: Inhibition of the arachidonic acid pathway by thiophene derivatives.

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory activity of thiophene derivatives is influenced by the substitution pattern, with certain functional groups being critical for COX/LOX inhibition.

| Compound/Derivative | Key Structural Features | Biological Target/Activity | Reference |

| Tiaprofenic acid | Benzoyl group attached to the thiophene ring | COX inhibitor | [3][12] |

| Tinoridine | Amine and sulfoxide functionalities | COX inhibitor with radical scavenging activity | [3][12] |

| Methoxy-substituted thiophenes | Methoxy groups on the thiophene or adjacent rings | Negative regulation of TNF-α and IL-8 expression | [3] |

Anticancer Activity: A Multifaceted Approach to Tumor Inhibition

The thiophene scaffold is present in numerous compounds with significant anticancer properties.[14][15][16][17] Thiophene carboxamide derivatives, in particular, have been explored as potent antiproliferative agents.[14][15]

Mechanisms of Action

Thiophene carboxylic acid derivatives exert their anticancer effects through various mechanisms:

-

Tubulin Polymerization Inhibition: Some thiophene carboxamides act as biomimetics of combretastatin A-4 (CA-4), a potent inhibitor of tubulin polymerization. By disrupting the microtubule dynamics, these compounds can induce cell cycle arrest in the G2/M phase and trigger apoptosis.[14]

-

Enzyme Inhibition: Certain derivatives have been shown to inhibit key signaling pathways involved in cancer progression. For example, some have demonstrated inhibitory activity against the RhoA/ROCK pathway, which is implicated in cell proliferation, migration, and invasion.[16][17]

-

Kinase Inhibition: Thiophene-3-carboxamide derivatives have been developed as dual inhibitors of c-Jun N-terminal kinase (JNK), targeting both the ATP-binding site and the substrate-docking site.[18]

Structure-Activity Relationship (SAR) Insights

The anticancer efficacy of thiophene derivatives is closely tied to their substitution patterns.

| Compound Class | Key Substituents | Mechanism/Target | Observed Activity | Reference |

| Thiophene Carboxamides | Trimethoxyphenyl moiety | Biomimetic of Combretastatin A-4 (tubulin inhibitor) | Potent activity against Hep3B cancer cell line (IC50 = 5.46 µM for compound 2b). | [14] |

| Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives | Carboxamide at C-3 and 1-methyl-1H-pyrazol at C-5 | Inhibition of the RhoA/ROCK pathway | Significant inhibition of proliferation, migration, and invasion of MDA-MB-231 cells. | [16][17] |

| 2-Acylamino-3-thiophenecarboxylic acid dimers | Bulky, hydrophobic substituents on thiophene rings | Plasminogen activator inhibitor-1 (PAI-1) inhibition | Potent PAI-1 inhibitory activities. | [19] |

| Thiophene-2-carboxamide derivatives | 4-Cl-phenyl ring | PTP1B inhibition | Potent inhibitory activity against MCF-7, K562, HepG2, and MDA-MB-231 cell lines. |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Objective: To evaluate the cytotoxic effect of thiophene carboxylic acid derivatives on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the thiophene carboxylic acid derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C. Live cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

Enzyme Inhibition: A Targeted Approach to Disease Modulation

Thiophene carboxylic acids have been identified as potent inhibitors of various enzymes implicated in disease.[20][21][22] Their ability to mimic substrates or bind to allosteric sites makes them valuable scaffolds for inhibitor design.

Examples of Enzyme Inhibition

-

D-amino acid oxidase (DAO) Inhibition: Thiophene-2-carboxylic and thiophene-3-carboxylic acids have been identified as a new class of DAO inhibitors, with IC50 values in the low micromolar and even nanomolar range.[20] DAO is a potential therapeutic target for schizophrenia. Crystal structures have revealed that the thiophene ring of these inhibitors stacks tightly with Tyr224 in the active site.[20]

-

HCV NS5B Polymerase Inhibition: 3-Arylsulfonylamino-5-phenyl-thiophene-2-carboxylic acids are a novel class of inhibitors of the hepatitis C virus (HCV) NS5B polymerase, an essential enzyme for viral replication.[21][23]

-

Branched-chain α-ketoacid dehydrogenase kinase (BDK) Inhibition: 3,6-Dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) is a novel allosteric inhibitor of BDK, an enzyme that regulates the metabolism of branched-chain amino acids (BCAAs).[22] Elevated BCAAs are associated with metabolic diseases.

Conclusion: A Scaffold with a Bright Future

Thiophene carboxylic acids and their derivatives represent a remarkably versatile class of compounds with a broad spectrum of biological activities. Their proven success in marketed drugs and their continued emergence as potent modulators of novel biological targets underscore their importance in medicinal chemistry and drug discovery. The synthetic tractability of the thiophene ring allows for extensive structure-activity relationship studies, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. As our understanding of disease biology deepens, the thiophene carboxylic acid scaffold will undoubtedly continue to be a fertile ground for the discovery of the next generation of therapeutic agents.

References

- Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids. (URL: )

- Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. (URL: )

- Synthesis, properties and biological activity of thiophene: A review - Der Pharma Chemica. (URL: )

- Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides - ResearchG

- Structure-activity relationships of new 2-acylamino-3-thiophenecarboxylic acid dimers as plasminogen activator inhibitor-1 inhibitors - PubMed. (URL: )

- Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides Abstract Introduction - ResearchG

- Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simul

- Structure-activity Relationships of 6-methyl-benzo[b]thiophene-2-carboxylic Acid (1-[(S)-1-benzyl-4-[4-(tetrahydropyran-4-ylmethyl)piperazin-1-yl]butylcarbamoyl]cyclopentyl)amide, Potent Antagonist of the neurokinin-2 Receptor - PubMed. (URL: )

- Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evalu

- Full article: Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK p

- Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram neg

- Thiophene-Based Compounds with Potential Anti-Inflamm

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH. (URL: )

- Chapter 11: Synthesis, Properties, and Biological Applic

- Discovery of thiophene-2-carboxylic acids as potent inhibitors of HCV NS5B polymerase and HCV subgenomic RNA replication. Part 1: Sulfonamides - PubMed. (URL: )

- Thiophene-Based Compounds with Potential Anti-Inflamm

- Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK p

- Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed. (URL: )

- Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC - PubMed Central. (URL: )

- Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs. (URL: )

- Thiophene-Based Compounds | Encyclopedia MDPI. (URL: )

- Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase - PubMed. (URL: )

- (PDF)

- Design and synthesis of lactam-thiophene carboxylic acids as potent hepatitis C virus polymerase inhibitors - PubMed. (URL: )

- Bioactivation Potential of Thiophene-Containing Drugs | Chemical Research in Toxicology. (URL: )

- Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - ResearchG

- Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies - Sygn

- Synthesis, properties and biological activity of thiophene: A review - Semantic Scholar. (URL: )

- Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide deriv

- Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies - David Discovers Drug Discovery. (URL: )

- Biological Activities of Thiophenes - Encyclopedia.pub. (URL: )

- Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC. (URL: )

- Synthesis of thiophene and Their Pharmacological Activity - International Journal of Pharmaceutical Research and Applic

- NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES - Farmacia Journal. (URL: )

- Plausible reaction mechanism for synthesis of thiophene 2-carboxylic acid deriv

- Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - MDPI. (URL: )

- Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC - NIH. (URL: )

- Evaluation of Biological Activity of Natural Compounds | Encyclopedia MDPI. (URL: )

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. books.rsc.org [books.rsc.org]

- 5. Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 9. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity [mdpi.com]

- 13. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. tandfonline.com [tandfonline.com]

- 17. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Structure-activity relationships of new 2-acylamino-3-thiophenecarboxylic acid dimers as plasminogen activator inhibitor-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Discovery of thiophene-2-carboxylic acids as potent inhibitors of HCV NS5B polymerase and HCV subgenomic RNA replication. Part 1: Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Design and synthesis of lactam-thiophene carboxylic acids as potent hepatitis C virus polymerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Screening of 1-(2-Thienyl)cyclopentanecarboxylic Acid Derivatives

This guide provides a comprehensive framework for the in vitro screening of 1-(2-thienyl)cyclopentanecarboxylic acid derivatives, a chemical scaffold with potential therapeutic applications. Drawing from established principles of drug discovery and specific insights into related compounds, we will detail a robust screening cascade designed to identify and characterize novel modulators of neuronal signaling pathways. This document is intended for researchers, scientists, and drug development professionals actively engaged in the search for new therapeutic agents.

Introduction: The Therapeutic Potential of the this compound Scaffold

The this compound moiety and its derivatives represent a class of compounds with significant therapeutic potential, largely inferred from the pharmacological profile of structurally related molecules. A notable example is tiletamine, a dissociative anesthetic that is a derivative of a thienyl-containing cyclohexanone.[1][2] Tiletamine is pharmacologically classified as an N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2][3] This established activity strongly suggests that the broader class of this compound derivatives may also interact with NMDA receptors, making them attractive candidates for the development of novel therapeutics for a range of neurological and psychiatric disorders.[][5]

The in vitro screening strategy outlined in this guide is therefore primarily focused on the identification and characterization of novel NMDA receptor antagonists. Furthermore, to ensure the development of selective drug candidates, we will also discuss the importance of counter-screening against other relevant biological targets. The overarching goal is to construct a comprehensive pharmacological profile of these derivatives, enabling informed decisions for lead optimization and further preclinical development.

The In Vitro Screening Cascade: A Multi-Step Approach to Lead Identification

A successful in vitro screening strategy should be designed as a cascade, a series of sequential assays that progressively refine the selection of promising compounds.[6] This approach allows for the efficient testing of large compound libraries in high-throughput primary screens, followed by more detailed characterization of promising "hits" in lower-throughput secondary and selectivity assays.

Our proposed screening cascade for this compound derivatives is as follows:

-

Primary High-Throughput Screen (HTS): A cell-based fluorescence assay to identify compounds that inhibit NMDA receptor-mediated calcium influx.

-

Secondary Confirmatory & Potency Assays: Automated patch-clamp electrophysiology to confirm NMDA receptor antagonism and accurately determine compound potency (IC50).

-

Selectivity & Counter-Screening: A panel of assays to assess activity at other relevant ion channels and G-protein coupled receptors (GPCRs) to determine the selectivity profile of the lead candidates.

-

Mechanism of Action (MoA) Studies: Further electrophysiological experiments to elucidate the specific mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive antagonism).

Caption: The In Vitro Screening Cascade for this compound Derivatives.

Primary High-Throughput Screening: A Fluorescence-Based Calcium Influx Assay

The primary screen is designed to rapidly identify compounds that inhibit NMDA receptor function from a large library of this compound derivatives. A cell-based assay measuring changes in intracellular calcium is a robust and scalable method for this purpose.[7]

Principle

NMDA receptors are ligand-gated ion channels that, upon activation by glutamate and a co-agonist (glycine or D-serine), are permeable to calcium (Ca2+) and sodium (Na+).[] This influx of Ca2+ can be detected using fluorescent calcium indicator dyes. Antagonists of the NMDA receptor will block this ion flux, resulting in a decrease in the fluorescence signal.

Caption: Simplified Signaling Pathway of the NMDA Receptor and Point of Inhibition.

Experimental Protocol

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the relevant NMDA receptor subunits (e.g., GluN1/GluN2A or GluN1/GluN2B) are recommended.[8]

Materials:

-

HEK293 cells expressing the target NMDA receptor

-

Poly-D-Lysine coated 384-well black, clear-bottom microplates

-

Fluorescent calcium indicator dye (e.g., Fluo-4 AM or Calcium 6)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

-

NMDA receptor agonists: Glutamate and Glycine

-

Test compounds (this compound derivatives) dissolved in DMSO

-

Reference antagonist (e.g., Memantine or AP5)

-

Fluorescence plate reader with automated liquid handling capabilities (e.g., FlexStation® or FLIPR®)

Procedure:

-

Cell Plating: Seed the HEK293 cells into 384-well plates at an optimized density and incubate overnight to allow for cell attachment.

-

Compound Preparation: Prepare serial dilutions of the test compounds and the reference antagonist in assay buffer. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced artifacts.

-

Dye Loading: Remove the cell culture medium and add the fluorescent calcium indicator dye solution to each well. Incubate the plate at 37°C for 1 hour to allow for dye uptake.

-

Compound Incubation: After the dye loading incubation, add the test compounds and reference antagonist to the respective wells.

-

Signal Measurement: Place the plate in the fluorescence plate reader. After a baseline fluorescence reading, inject the agonist solution (glutamate and glycine) into all wells.

-

Data Acquisition: Record the fluorescence intensity over time to measure the intracellular calcium concentration change.

Data Analysis

The inhibitory effect of the test compounds is determined by measuring the reduction in the agonist-induced fluorescence signal. Data should be normalized to the positive control (agonist only) and negative control (no agonist) wells. The percentage of inhibition can be calculated, and compounds showing significant inhibition (e.g., >50% at a screening concentration of 10 µM) are considered "hits" for further investigation.

Secondary Assays: Confirmation and Potency Determination

Hits from the primary screen require confirmation and more precise characterization of their potency. Automated patch-clamp electrophysiology is the gold standard for studying ion channels and provides high-quality data on compound activity.[7][8]

Principle

Automated patch-clamp systems allow for the direct measurement of the ionic currents flowing through the NMDA receptors in response to agonist application. This technique provides a more direct and quantitative measure of receptor inhibition compared to fluorescence-based assays. It enables the determination of the half-maximal inhibitory concentration (IC50), a key parameter for ranking the potency of different compounds.

Experimental Workflow

-

Cell Preparation: Use the same HEK293 cell line expressing the target NMDA receptor as in the primary screen.

-

Assay Setup: The automated patch-clamp system (e.g., QPatch or SyncroPatch) will capture individual cells and form a high-resistance seal (a "giga-seal") between the cell membrane and the recording electrode.

-

Agonist Application: A solution containing glutamate and glycine is applied to the cell to elicit a baseline NMDA receptor current.

-

Compound Application: Increasing concentrations of the test compound are then applied, and the corresponding reduction in the NMDA receptor current is measured.

-

Data Analysis: The recorded currents are analyzed to generate a concentration-response curve, from which the IC50 value is calculated.

Data Presentation: Summarizing Screening Results

The quantitative data obtained from the secondary screens should be organized in a clear and concise manner to facilitate the comparison of different this compound derivatives.